2-amino-5-carbamimidamidopentanoic acid hydrochloride
Description
2-Amino-5-carbamimidamidopentanoic acid hydrochloride, also known as L-arginine hydrochloride, is the monohydrochloride salt of the semi-essential amino acid L-arginine. Its molecular formula is C₆H₁₄N₄O₂·HCl, with a molecular weight of 210.66 g/mol. The compound is characterized by a guanidino group, which confers strong basicity and enables participation in nitric oxide (NO) synthesis, urea cycle regulation, and protein biosynthesis . It is widely used in pharmaceuticals (e.g., ACE inhibitors like perindopril), nutraceuticals, and biochemical research due to its role in vasodilation and immune modulation .
Properties
CAS No. |
220144-84-3 |
|---|---|
Molecular Formula |
C6H15ClN4O2 |
Molecular Weight |
210.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis from L-Arginine
The most direct synthetic pathway involves the hydrochlorination of L-arginine using concentrated hydrochloric acid. This method, detailed in the European Chemicals Agency (ECHA) registration dossier, proceeds via protonation of the α-amino group and subsequent salt formation with the guanidinium moiety. Reaction conditions typically involve:
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Reactants : L-arginine (CAS 74-79-3) and 37% hydrochloric acid
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Molar ratio : 1:1.2 (arginine:HCl)
-
Temperature : 25–40°C
-
Duration : 2–4 hours
The product is isolated through vacuum evaporation, yielding a white crystalline solid with ≥98% purity. This method’s efficiency is contingent upon strict pH control during neutralization to prevent guanidine group degradation.
Dakin-West Reaction Derivatives
Patent CN107522627A describes a Dakin-West reaction approach applicable to arginine derivatives. While originally developed for 5-aminolevulinic acid hydrochloride, the methodology adapts to L-arginine hydrochloride synthesis through benzoylation and subsequent hydrolysis:
-
Benzoylation :
-
Hydrolysis :
This route’s advantage lies in its ability to bypass racemization, preserving the L-configuration critical for biological activity.
Fermentation-Based Production
Microbial Strain Optimization
Industrial-scale production predominantly utilizes Corynebacterium glutamicum or Bacillus subtilis strains engineered for arginine overproduction. Key metabolic engineering strategies include:
Fermentation Process Parameters
The Japanese patent JP2000080072A outlines a high-yield fermentation protocol:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 32°C | Maximizes enzyme activity |
| pH | 7.0–7.5 | Prevents arginase degradation |
| Oxygenation | 0.5 vvm | Supports aerobic metabolism |
| Glucose feed rate | 10 g/L·h | Avoids substrate inhibition |
Post-fermentation broth analysis reveals arginine titers up to 120 g/L, with a volumetric productivity of 2.8 g/L·h.
Crystallization and Purification Techniques
Seeding Methodology
JP2000080072A emphasizes controlled crystallization using seed crystals to regulate particle size distribution:
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Supersaturation : Concentrate fermentation broth to 300 g/L arginine at 60°C.
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Seeding : Introduce 0.1–0.5% (w/w) micronized L-arginine hydrochloride seeds (D50 = 20–50 µm).
-
Cooling profile : Linear cooling from 60°C to 10°C over 6 hours.
This approach yields crystals with a narrow size distribution (Span < 1.5) and 99.5% purity.
Solvent-Antisolvent Recrystallization
The CN107522627A protocol employs ethyl acetate as an antisolvent to enhance crystal purity:
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Solvent system : Water:ethyl acetate (3:1 v/v)
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Recovery : 85–90% after two-stage washing with acetone and diethyl ether.
Analytical Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) methods validate purity using:
Structural Confirmation
Fourier-transform infrared spectroscopy (FTIR) identifies characteristic peaks:
Industrial-Scale Manufacturing
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-carbamimidamidopentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitric oxide, a critical signaling molecule in the body.
Reduction: It can be reduced to form other amino acid derivatives.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Catalysts such as nitric oxide synthase are used under physiological conditions.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various organic reagents can be used under controlled conditions.
Major Products:
Nitric Oxide: Formed during oxidation.
Amino Acid Derivatives: Formed during reduction and substitution reactions.
Scientific Research Applications
2-Amino-5-carbamimidamidopentanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in protein synthesis and cellular signaling.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, immune function, and wound healing.
Industry: Used in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-5-carbamimidamidopentanoic acid hydrochloride involves its conversion to nitric oxide, which acts as a signaling molecule. Nitric oxide mediates various physiological processes, including vasodilation, neurotransmission, and immune response. The molecular targets include nitric oxide synthase enzymes and various cellular receptors .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
L-Arginine (Free Base)
- Molecular Formula : C₆H₁₄N₄O₂
- Key Differences: Lacks the hydrochloride counterion, leading to lower solubility in polar solvents compared to the hydrochloride salt. Less stable under acidic conditions due to the absence of ionic stabilization. Used in dietary supplements, whereas the hydrochloride form is preferred in intravenous formulations for enhanced bioavailability .
Perindopril (PRD)
- Molecular Formula : C₁₉H₃₂N₂O₅
- Structural Overlap: Contains the (2S)-2-amino-5-carbamimidamidopentanoic acid moiety as part of its ACE-inhibiting structure.
- Functional Differences: Acts as a prodrug, converting to perindoprilat in vivo to inhibit angiotensin-converting enzyme (ACE). Clinical applications focus on hypertension and heart failure, distinct from L-arginine HCl’s roles in NO synthesis .
(2S)-2,5-Diaminopentanamide Dihydrochloride
- Molecular Formula : C₅H₁₃N₃O·(HCl)₂
- Structural Comparison :
- Replaces the carboxylic acid group (-COOH) of L-arginine HCl with an amide (-CONH₂), reducing polarity.
- Contains two hydrochloride ions, enhancing solubility but altering pharmacokinetics.
- Applications : Primarily used in peptide synthesis rather than therapeutic contexts .
2-Amino-5-Carbamimidamidopentanoic Acid Phosphoric Acid
- Molecular Formula : C₆H₁₄N₄O₂·H₃PO₄
- Key Differences :
(S)-2-Amino-5-Methoxytetralin Hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO
- Structural Divergence: Features a methoxy-substituted tetralin ring instead of the linear pentanoic acid chain.
- Applications : Investigated for neurological applications (e.g., dopamine receptor modulation), contrasting with L-arginine HCl’s cardiovascular focus .
Comparative Data Table
Biological Activity
2-Amino-5-carbamimidamidopentanoic acid hydrochloride, commonly known as L-arginine hydrochloride, is an amino acid derivative with significant biological activities. This compound plays crucial roles in various physiological processes, including protein synthesis, hormone secretion, and immune function. Its diverse applications span from enhancing drug delivery systems to promoting tissue regeneration and exhibiting antimicrobial properties.
- IUPAC Name : (2S)-2-amino-5-carbamimidamidopentanoic acid hydrochloride
- Molecular Formula : C6H15ClN4O2
- Molecular Weight : 188.67 g/mol
L-arginine hydrochloride functions primarily through its conversion to nitric oxide (NO), a critical signaling molecule involved in vasodilation and blood flow regulation. The compound also influences the production of other bioactive molecules, including polyamines and urea, which are essential for cellular functions.
1. Vasodilation and Blood Flow Enhancement
Research indicates that L-arginine hydrochloride can significantly amplify blood flow by increasing nitric oxide production. For example, a study demonstrated that administering L-arginine (450 mg/kg) resulted in a 38% increase in cerebral blood flow in mice following eNOS upregulation from simvastatin treatment .
2. Wound Healing
L-arginine has been shown to promote wound healing. In experimental models, dietary supplementation of arginine (1% in diet) increased thymic size and prevented involution due to injury, suggesting its role in enhancing immune response and tissue repair .
3. Antimicrobial Properties
Recent studies have highlighted the antibacterial activity of L-arginine hydrochloride against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing antimicrobial agents. The exact mechanisms remain under investigation but may involve disrupting bacterial cell membranes.
4. Sperm Motility Enhancement
In vitro studies on human semen revealed that L-arginine could improve motility in specimens with subnormal performance, showing a dose-dependent effect . This property has implications for male fertility treatments.
Case Studies
| Study Reference | Subject | Findings |
|---|---|---|
| Keller DW et al., 1975 | Human Semen | Increased motility observed with L-arginine supplementation |
| Barbul A et al., 1977 | Rats | Enhanced thymic size and improved wound healing with dietary arginine |
| Recent Study | Mice | Significant increase in cerebral blood flow post-supplementation |
Applications
L-arginine hydrochloride is utilized across various fields:
- Pharmaceuticals : As a component in drug formulations to enhance delivery systems.
- Tissue Engineering : Its properties facilitate scaffolding for cell growth and differentiation.
- Nutraceuticals : Used as a dietary supplement for cardiovascular health and immune support.
Q & A
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Answer: Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously. Use Process Analytical Technology (PAT) tools like in-line FTIR for real-time monitoring. Validate purity and yield across three independent batches using statistical analysis (e.g., ANOVA) to confirm consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
